molecular formula C5H7N3S B015387 5-Cyclopropyl-1,3,4-thiadiazol-2-amine CAS No. 57235-50-4

5-Cyclopropyl-1,3,4-thiadiazol-2-amine

Cat. No. B015387
CAS RN: 57235-50-4
M. Wt: 141.2 g/mol
InChI Key: AVLUMBXGKFNNAS-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3,4-thiadiazol-2-amine is a compound that belongs to the thiadiazole class. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. They are of significant interest in various fields due to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions of thiosemicarbazide or thiohydrazide in the presence of a catalyst. For example, Dani et al. (2013) described the synthesis of various thiadiazole derivatives using manganese(II) nitrate as a catalyst, leading to the formation of compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine (Dani et al., 2013). Additionally, Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives using a one-pot reaction that avoids toxic additives (Kokovina et al., 2021).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. Kerru et al. (2019) reported on the crystal and molecular structure of a thiadiazole compound, which was analyzed using X-ray diffraction and DFT calculations (Kerru et al., 2019).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, such as cycloadditions and substitutions. Zyabrev et al. (2003) studied the [3+2]-cycloaddition reactions of 1,2,4-Thiadiazol-5(2H)-imines, revealing interesting coordination behavior (Zyabrev et al., 2003).

Physical Properties Analysis

The physical properties of thiadiazole compounds can be diverse, depending on their structure. These properties include solubility, melting point, and crystalline structure. The physical properties are often correlated with the molecular structure as determined by various analytical methods.

Chemical Properties Analysis

The chemical properties of thiadiazoles include reactivity, stability, and electronic properties. The HOMO and LUMO energy levels, as analyzed using computational methods, can provide insights into the stability and reactivity of these compounds. For instance, Dani et al. (2013) discussed the stability of thiadiazole derivatives based on their HOMO and LUMO energy levels (Dani et al., 2013).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds with Antimicrobial and Surface Activities : It is used in the synthesis of polyfunctionally substituted heterocyclic compounds, which have shown antimicrobial and surface activities (El-Sayed, Shaldom, & Al Mazrouee, 2015).

  • DNA Binding and Medicinal Chemistry Applications : The synthesized 5-[substituted]-1,3,4-thiadiazol-2-amines have been found to be avid binders to DNA via groove binding mode, indicating potential applications in medicinal chemistry (Shivakumara & Krishna, 2021).

  • Use in Chemical Research : As a synthetic derivative of 1,3,4-thiadiazoles, it's utilized in chemical research for synthesizing different compounds (Ling, 2007).

  • Potential for Biological Activity : It is used to synthesize heterocyclic assemblies with high potential for biological activity (Petkevich et al., 2021).

  • Applications in Medicine and Agriculture : It serves as a precursor for organometallic materials with applications in medicine, agriculture, and materials chemistry (Ardan et al., 2017).

  • Anticancer Properties : Some derivatives exhibit cytotoxicity on cancer cell lines, indicating potential for enhancing therapy strategies (Gür et al., 2020). Additionally, it has shown potent cytotoxic activity against human cancer cell lines and normal fibroblast cells, suggesting anticancer applications (Abdo & Kamel, 2015). Moreover, it is a novel anticancer agent with potential in vitro and in vivo activity (Krishna et al., 2020).

  • Antileishmanial Activity : Some derivatives exhibit antileishmanial activity against Leishmania major (Tahghighi et al., 2013).

  • Anti-inflammatory and Analgesic Activities : The synthesized ligands and their complexes, including this compound, have been evaluated for anti-inflammatory and analgesic activities, along with DNA binding activities (Naik et al., 2015).

  • Antiviral Activity : Certain derivatives have shown anti-tobacco mosaic virus activity, suggesting potential antiviral properties (Chen et al., 2010).

Safety And Hazards

The safety data sheet for 5-Cyclopropyl-1,3,4-thiadiazol-2-amine indicates that it is hazardous. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

5-cyclopropyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLUMBXGKFNNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352040
Record name 5-cyclopropyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1,3,4-thiadiazol-2-amine

CAS RN

57235-50-4
Record name 5-cyclopropyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57235-50-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
H Patel, L Mishra, M Noolvi, R Karpoormath… - Archiv der …, 2014 - Wiley Online Library
In an attempt to find a new class of antimicrobial agents, a series of novel azetidin‐2‐ones 3a–e and thiazolidin‐4‐ones 4a–e of 2‐amino‐5‐cyclopropyl‐1,3,4‐thiadiazole were …
MN Noolvi, HM Patel, N Singh, AK Gadad… - European journal of …, 2011 - Elsevier
A series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives 4(a–k) have been prepared by reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole and an appropriate …
HM Patel, B Sing, V Bhardwaj, M Palkar… - European journal of …, 2015 - Elsevier
A new series of imidazo[2,1-b][1,3,4]thiadiazoles 5(a–g), 6(a–g), 9(a–i) and 12(a–h) were synthesized as transforming growth factor-β (TGF-β) type I receptor (also known as activin …
NS Sethi, MN Noolvi, V Kharb… - Journal of Current …, 2019 - search.proquest.com
A series of 2-cyclopropylimidazo [2, 1-b][1, 3, 4] thiadiazole derivatives 5 (ai) have been synthesized by reacting 5-cyclopropyl-1, 3, 4-thiadiazol-2-amine (3) and an appropriate 2-…
W Xue, X Li, G Ma, H Zhang, Y Chen… - European Journal of …, 2020 - Elsevier
Due to the occurrence of antibiotic resistance, bacterial infectious diseases have become a serious threat to public health. To overcome antibiotic resistance, novel antibiotics are …
MPN Rao, B Nagaraju, J Kovvuri, S Polepalli… - Bioorganic …, 2018 - Elsevier
A series of imidazo[2,1-b][1,3,4]thiadiazole linked indolinone conjugates were synthesized and investigated for antiproliferative activity in different human cancer cell lines by changing …
ОV Kholodniak, YV Shubina, SI Kovalenko - 2022 - dspace.zsmu.edu.ua
Aim. To investigate the heterocyclization of N-(R-hydrazine-1-carbonothioyl) cycloalkanecarboxa-mides, to establish the structure and antibacterial activity of the synthesized …
Number of citations: 3 dspace.zsmu.edu.ua
ОВ Холодняк, ЮВ Шубіна… - … і медичної науки та …, 2022 - pharmed.zsmu.edu.ua
Aim. To investigate the heterocyclization of N-(R-hydrazine-1-carbonothioyl) cycloalkanecarboxa-mides, to establish the structure and antibacterial activity of the synthesized …
Number of citations: 0 pharmed.zsmu.edu.ua
WB Xu, YQ Meng, J Sun, YX Yang, WX Li… - Chemistry & …, 2023 - Wiley Online Library
A series of 2‐cyclopropyl‐5‐(5‐(6‐methylpyridin‐2‐yl)‐2‐substituted‐1H‐imidazol‐4‐yl)‐6‐phenylimidazo[2,1‐b][1,3,4]thiadiazoles (15a–t and 16a–f) were synthesized and their …
HM Patel, P Bari, R Karpoormath, M Noolvi… - RSC Advances, 2015 - pubs.rsc.org
Vascular endothelial growth factor receptor-2 (VEGFR-2) plays a crucial role in cancer angiogenesis. A library of 6,7-dimethoxy quinazoline was prepared using a ligand based drug …
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk

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